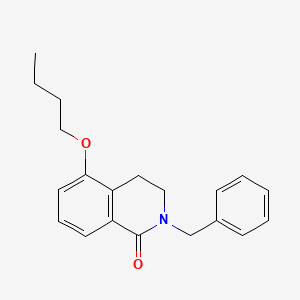

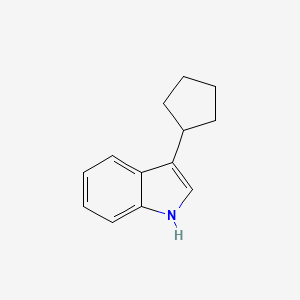

![molecular formula C21H15N5O2S B2713719 N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-45-7](/img/structure/B2713719.png)

N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a compound that contains a thiazole ring. Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The specific synthesis process for this compound is not mentioned in the available resources.Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The specific molecular structure of this compound is not mentioned in the available resources.Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The specific chemical reactions involving this compound are not mentioned in the available resources.Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of this compound are not mentioned in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have developed methods for synthesizing various heterocyclic derivatives, leveraging the structural complexity and reactivity of compounds similar to N-(benzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide. These efforts have led to the creation of compounds with potential antibacterial and antifungal properties, highlighting the compound's versatility in generating biologically active molecules (Palkar et al., 2017).

Biological Activities

The derivatives of such compounds have been evaluated for their biological activities, including antibacterial and antifungal effects. For instance, novel analogs synthesized from the benzo[d]thiazol nucleus displayed promising activity against harmful bacteria such as Staphylococcus aureus and Bacillus subtilis without cytotoxic effects on mammalian cells, indicating their potential as antibacterial agents (Palkar et al., 2017). Another study focused on the synthesis of sulfonamide thiazole derivatives as potential insecticidal agents, showing significant toxic effects against the cotton leafworm, Spodoptera littoralis, which underscores the utility of these compounds in agricultural applications (Soliman et al., 2020).

Antimicrobial and Antifungal Applications

The exploration of these compounds extends to antimicrobial and antifungal domains, where synthesized derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety demonstrated considerable activities against various microbial strains, further affirming the compound's relevance in developing new antimicrobial agents (Gouda et al., 2010).

Conformational Studies and Supramolecular Aggregation

Conformational studies have revealed insights into the supramolecular aggregation patterns of thiazolo[3,2-a]pyrimidines, providing a deeper understanding of the structural and electronic factors influencing the biological activity and material properties of these compounds (Nagarajaiah & Begum, 2014).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity and are believed to target dpre1, a key enzyme involved in the cell wall biosynthesis of mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of anti-tubercular activity, they inhibit the function of DprE1, thereby disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .

Biochemical Pathways

N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide likely affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis, given the known target of benzothiazole derivatives . The downstream effects of this disruption could include compromised structural integrity of the bacterial cell, leading to cell death .

Pharmacokinetics

A study on similar benzothiazole-arylamide derivatives showed favorable pharmacokinetic profiles .

Result of Action

Given the known anti-tubercular activity of benzothiazole derivatives, the compound likely results in the death of mycobacterium tuberculosis cells by disrupting their cell wall biosynthesis .

Direcciones Futuras

Thiazole derivatives have shown diverse biological activities and have been the subject of many research studies . Future research could focus on the design and development of new thiazole derivatives with enhanced biological activities and lesser side effects . The specific future directions for this compound are not mentioned in the available resources.

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O2S/c1-25-11-14(19(27)23-21-22-16-9-5-6-10-17(16)29-21)18-15(12-25)20(28)26(24-18)13-7-3-2-4-8-13/h2-12H,1H3,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGMJAJYAROUIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

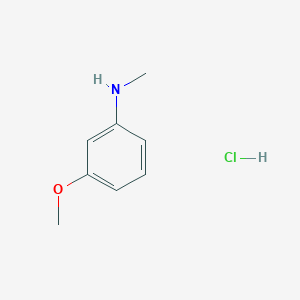

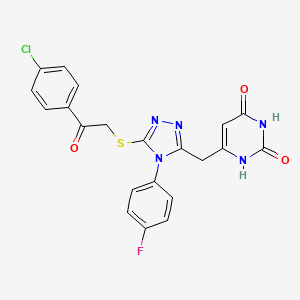

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713638.png)

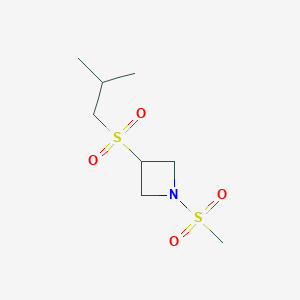

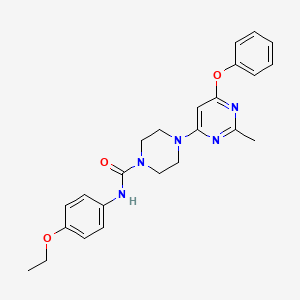

![6-isopropyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2713642.png)

![N-(5-chloro-2-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

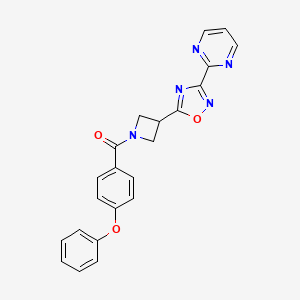

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2713652.png)

![1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2713655.png)

![3-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2713656.png)

![Methyl 3-[[2-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2713659.png)